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molecular formula C36H44N6O4 B8775782 Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)

Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)

Cat. No. B8775782
M. Wt: 624.8 g/mol
InChI Key: WPMTYMFNINZZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088368B2

Procedure details

To the solution of 2-(5-{4-bromo-3-[(tert-butoxycarbonyl-methyl-amino)-methyl]-phenyl}-1H-imidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (142 mg, 0.27 mmol) and 2-{5-[3-Methoxycarbonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-imidazol-2-yl}-pyrrolidine-1-carboxylic acid tert-butyl ester (125 mg, 0.25 mmol) in 1,2-dimethoxyether (2.3 ml) and water (0.7 ml) was added sodium bicarbonate (63 mg, 0.75 mmol), followed by Pd(PPh3)4 (12 mg) and PdCl2(dppf)CH2Cl2 (12 mg). The mixture was heated at 80° C. for 20 hours. The mixture was diluted with EtOAc, and was washed with water and brine, and was dried with sodium sulfate. Concentration and purification by flash column chromatography (hexanes/EtOAc) gave 4,4′-bis-[2-(1-tert-butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-biphenyl-2-[(tert-butoxycarbonyl-methyl-amino)-2′-carboxylic acid dimethyl ester (82 mg). m/z: 826 (M+H)+, 413.6 (M+2H)+/2.
Name
2-(5-{4-bromo-3-[(tert-butoxycarbonyl-methyl-amino)-methyl]-phenyl}-1H-imidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
142 mg
Type
reactant
Reaction Step One
Name
2-{5-[3-Methoxycarbonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-imidazol-2-yl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
63 mg
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dimethoxyether
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
12 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
12 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]1[NH:14][C:15]([C:18]2[CH:23]=[CH:22][C:21](Br)=[C:20](CN(C(OC(C)(C)C)=O)C)[CH:19]=2)=[CH:16][N:17]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:35]([O:39][C:40]([N:42]1[CH2:46][CH2:45][CH2:44][CH:43]1[C:47]1[NH:48][C:49]([C:52]2[CH:57]=[CH:56][C:55](B3OC(C)(C)C(C)(C)O3)=[C:54](C(OC)=O)[CH:53]=2)=[CH:50][N:51]=1)=[O:41])([CH3:38])([CH3:37])[CH3:36].C(=O)(O)[O-].[Na+]>O.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:35]([O:39][C:40]([N:42]1[CH2:46][CH2:45][CH2:44][CH:43]1[C:47]1[NH:48][C:49]([C:52]2[CH:57]=[CH:56][C:55]([C:21]3[CH:20]=[CH:19][C:18]([C:15]4[NH:14][C:13]([CH:9]5[CH2:10][CH2:11][CH2:12][N:8]5[C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])=[N:17][CH:16]=4)=[CH:23][CH:22]=3)=[CH:54][CH:53]=2)=[CH:50][N:51]=1)=[O:41])([CH3:38])([CH3:36])[CH3:37] |f:2.3,^1:86,88,107,126|

Inputs

Step One
Name
2-(5-{4-bromo-3-[(tert-butoxycarbonyl-methyl-amino)-methyl]-phenyl}-1H-imidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
142 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C=1NC(=CN1)C1=CC(=C(C=C1)Br)CN(C)C(=O)OC(C)(C)C
Name
2-{5-[3-Methoxycarbonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-imidazol-2-yl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
125 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C=1NC(=CN1)C1=CC(=C(C=C1)B1OC(C(O1)(C)C)(C)C)C(=O)OC
Name
Quantity
63 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
1,2-dimethoxyether
Quantity
2.3 mL
Type
solvent
Smiles
Name
Quantity
0.7 mL
Type
solvent
Smiles
O
Step Two
Name
PdCl2(dppf)CH2Cl2
Quantity
12 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
12 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by flash column chromatography (hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C1=NC=C(N1)C1=CC=C(C=C1)C1=CC=C(C=C1)C=1NC(=NC1)C1N(CCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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